molecular formula C29H22N4O5S B4586993 N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No.: B4586993
M. Wt: 538.6 g/mol
InChI Key: IZBYOLKIFBMUBD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C29H22N4O5S and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.13109099 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has been conducted on efficient synthesis methods for 1,3,4-oxadiazoles, which are structurally related to the specified compound. These methodologies focus on the cyclization of acylhydrazides with orthoesters or carbon disulfide, providing a versatile approach to variously substituted 1,3,4-oxadiazoles, potentially applicable to the synthesis of the compound (Kudelko & Jasiak, 2013). Such synthetic routes are crucial for producing novel derivatives with enhanced biological activities.

Antimicrobial and Anticancer Activities

The structural motifs present in N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, especially the 1,3,4-oxadiazole and thioacetamide groups, have been explored for their antimicrobial and anticancer potentials. Compounds featuring these motifs have demonstrated significant activity against a variety of microbial species and cancer cell lines. For instance, derivatives of 1,3,4-oxadiazole have shown promising results in antimicrobial evaluation and hemolytic activity studies, indicating the potential of such compounds in developing new therapeutic agents (Gul et al., 2017). Moreover, specific 1,3,4-oxadiazole derivatives have been found to exhibit considerable antitumor activity, underscoring the relevance of these studies to cancer research (Yurttaş, Tay, & Demirayak, 2015).

Properties

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O5S/c1-35-21-13-20(14-22(15-21)36-2)27-32-33-29(38-27)39-17-24(34)31-28-23(16-30)25(18-9-5-3-6-10-18)26(37-28)19-11-7-4-8-12-19/h3-15H,17H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBYOLKIFBMUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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